O,O,O-Trimethylalternariol
Description
O,O,O-Trimethylalternariol is a chemical compound derived from alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound has garnered attention due to its potential pharmacological effects, particularly in the field of cancer research .
Properties
CAS No. |
13872-98-5 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3,7,9-trimethoxy-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O5/c1-9-5-10(19-2)8-14-15(9)12-6-11(20-3)7-13(21-4)16(12)17(18)22-14/h5-8H,1-4H3 |
InChI Key |
JCDZCINPOHYFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)OC)C(=O)O2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O,O-Trimethylalternariol typically involves the methylation of alternariol. This process can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
O,O,O-Trimethylalternariol can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds .
Scientific Research Applications
O,O,O-Trimethylalternariol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of methylated mycotoxins.
Mechanism of Action
The mechanism of action of O,O,O-Trimethylalternariol involves several pathways:
Cytotoxic Effects: It induces cell death through the generation of reactive oxygen species, leading to oxidative stress and mitochondrial dysfunction.
Anti-inflammatory Effects: The compound can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Cell Cycle Arrest: It can halt the cell cycle, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Alternariol: The parent compound of O,O,O-Trimethylalternariol, known for its toxic effects.
Alternariol Monomethyl Ether: Another methylated derivative with similar biological activities.
Uniqueness
This compound stands out due to its enhanced stability and reactivity compared to its parent compound and other derivatives. Its unique methylation pattern provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
O,O,O-Trimethylalternariol (TMA) is a mycotoxin produced by various species of fungi, particularly those belonging to the genus Alternaria. This compound has garnered attention due to its potential biological activities, including cytotoxicity, antimicrobial properties, and effects on human health. This article provides a comprehensive overview of the biological activity of TMA, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a derivative of alternariol, characterized by the addition of three methyl groups. Its chemical structure can be represented as follows:
This modification affects its solubility and reactivity, influencing its biological interactions.
1. Cytotoxicity
Several studies have assessed the cytotoxic effects of TMA on various cell lines. The compound exhibits significant cytotoxicity against cancer cells, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxicity of this compound
The results indicate TMA's potential as a chemotherapeutic agent, particularly in targeting specific cancer types.
2. Antimicrobial Activity
TMA has demonstrated antimicrobial properties against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values suggest its effectiveness in inhibiting microbial growth.
Table 2: Antimicrobial Activity of this compound
The compound's ability to inhibit both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.
3. Effects on Human Health
Research has indicated that exposure to TMA may have implications for human health, particularly in relation to food safety. The compound has been detected in various food products, raising concerns about its potential toxic effects when ingested.
Case Study: Food Contamination
A study conducted on food samples revealed the presence of TMA in fruits and vegetables affected by Alternaria species. The findings emphasized the need for monitoring mycotoxin levels in food products to mitigate health risks associated with consumption.
The biological activity of TMA is attributed to several mechanisms:
- Induction of Apoptosis : TMA triggers programmed cell death in cancer cells through mitochondrial pathways.
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, leading to reduced protein synthesis in bacteria.
- Oxidative Stress : TMA can generate reactive oxygen species (ROS), contributing to cellular damage and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
